N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzimidazole moiety linked to a pyrazole ring via a butanamide chain, which contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of Benzimidazole Intermediate: Starting with o-phenylenediamine and formic acid, benzimidazole is synthesized through a cyclization reaction.
Alkylation: The benzimidazole intermediate is then alkylated using a suitable alkyl halide to introduce the benzimidazol-2-ylmethyl group.
Formation of Pyrazole Intermediate: Separately, the pyrazole ring is synthesized from hydrazine and a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the benzimidazole and pyrazole intermediates via a butanamide linker, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and pyrazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further characterized using spectroscopic techniques such as NMR and mass spectrometry.
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-benzimidazol-2-ylmethyl)-4-(1H-imidazol-1-yl)butanamide
- N-(1H-benzimidazol-2-ylmethyl)-4-(1H-triazol-1-yl)butanamide
- N-(1H-benzimidazol-2-ylmethyl)-4-(1H-tetrazol-1-yl)butanamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-4-(1H-pyrazol-1-yl)butanamide stands out due to its unique combination of benzimidazole and pyrazole rings, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H17N5O |
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Molecular Weight |
283.33 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C15H17N5O/c21-15(7-3-9-20-10-4-8-17-20)16-11-14-18-12-5-1-2-6-13(12)19-14/h1-2,4-6,8,10H,3,7,9,11H2,(H,16,21)(H,18,19) |
InChI Key |
SDYPRORYWFEAIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CNC(=O)CCCN3C=CC=N3 |
Origin of Product |
United States |
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